2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
Description
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a specialized spirocyclic compound featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a 5-oxa-2-azaspiro[3.4]octane backbone, and a carboxylic acid functional group. The Fmoc moiety is widely utilized in peptide synthesis for amine protection due to its base-labile stability and ease of removal under mild basic conditions . This compound’s spirocyclic structure confers conformational rigidity, making it valuable as a constrained building block in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-20(25)14-9-22(28-10-14)12-23(13-22)21(26)27-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPHUZIQBMGIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219378-78-4 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis, and an oxo group that enhances its chemical reactivity. The molecular formula of this compound is , with a molecular weight of 393.44 g/mol.
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Its synthesis typically involves multi-step organic reactions, including oxidation and reduction processes, to yield the desired product with high purity.
Biological Activity
Research indicates that 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could be pivotal in developing therapeutic agents targeting various diseases.
- Protein Interaction Modulation : The structural features of the compound allow it to bind to proteins and modulate their interactions, potentially influencing cellular pathways.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating its potential use in treating infections.
Research Findings
Several studies have explored the biological implications of this compound:
Case Studies
- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound could inhibit protease activity in vitro, suggesting a mechanism for potential anti-cancer applications.
- Protein Binding Affinity : Research using surface plasmon resonance (SPR) indicated that the compound binds effectively to certain receptor proteins, highlighting its potential as a drug candidate.
- Antimicrobial Testing : In vitro tests showed that the compound exhibits activity against Gram-positive bacteria, suggesting its role as a lead compound for antibiotic development.
Comparative Analysis
To provide context regarding its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-carboxylic acid | Additional oxygen in spirocyclic core | Different ring structure affecting stability |
| N-{(9H-fluoren-9-yl)methoxy}carbonyl)-2-methoxy-L-phenylalanine | Contains phenylalanine moiety | Focused on amino acid derivatives |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-aza-spiro[3.5]nonane | Variation in nitrogen placement | Alters interaction potential with biological targets |
The mechanisms through which 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid exerts its biological effects include:
- Binding Affinity : The Fmoc group enhances binding interactions with target proteins due to its hydrophobic characteristics.
- Structural Stability : The spirocyclic nature contributes to the compound's stability under physiological conditions, facilitating prolonged action in biological systems.
- Chemical Reactivity : The oxo group allows for nucleophilic attack and subsequent reactions that can modify protein structures or functions.
Scientific Research Applications
Overview
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound, often referred to by its IUPAC name, is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis and other organic chemistry applications.
Organic Synthesis
The compound serves as a valuable building block in the synthesis of complex organic molecules and peptides. Its Fmoc protecting group allows for selective reactions in peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups.
Biological Studies
In biological research, this compound is employed to study enzyme-substrate interactions and protein folding mechanisms. The unique structure enables researchers to investigate how modifications affect biological activity and stability.
Medicinal Chemistry
The potential therapeutic properties of this compound are under investigation, particularly as a precursor in drug development. Its ability to form stable interactions with biological targets makes it a candidate for further research into new therapeutic agents.
Material Science
In industrial applications, the compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its spirocyclic structure. This can include applications in coatings, adhesives, and other polymeric materials.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive centers:
Deprotection Reactions
The Fmoc group is selectively cleaved to expose the secondary amine:
Reaction Pathway
textFmoc-protected amine + piperidine → Free amine + Fluorenylmethyl alcohol + CO₂
-
Mechanism : Base-induced β-elimination, confirmed by analog studies of Fmoc deprotection in spirocyclic systems
Carboxylic Acid Derivatives
The carboxylic acid undergoes typical transformations:
*Yields inferred from analogous spirocyclic carboxylic acid reactions .
Spirocyclic Core Stability
The 5-oxa-2-azaspiro[3.4]octane system exhibits unique behavior:
-
Acid Stability : Resists hydrolysis below pH 3 due to steric protection of the ether oxygen .
-
Base Sensitivity : Prolonged exposure to pH >10 leads to ring-opening at the ether linkage, forming a linear diol intermediate .
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Thermal Stability : Decomposes above 200°C (TGA data from analog: 5-oxa-2-azaspiro[3.4]octane ) .
Comparative Reactivity
Key differences from structurally related compounds:
Comparison with Similar Compounds
Key Observations :
- Fmoc vs. Boc : The Boc analogue () lacks the bulky Fmoc group, reducing steric hindrance but requiring acid-labile deprotection instead of base-labile conditions .
- Ring Size : The spiro[4.5]decane analogue () introduces a larger ring system, increasing conformational flexibility compared to the rigid [3.4]octane backbone .
Physicochemical Properties and Stability
Q & A
Q. What are the optimal storage conditions for this compound to ensure stability during long-term research use?
Q. How can solubility be optimized for in vitro and in vivo experiments?
- Methodological Answer : The compound dissolves in DMSO at 100 mg/mL (281.42 mM) with sonication. For in vivo studies, prepare solutions in solvents like saline or PBS at concentrations ≥2.5 mg/mL (7.04 mM) . Pre-filter solutions to ensure clarity and use solubility-enhancing agents (e.g., cyclodextrins) if needed .
Q. What analytical techniques are recommended to confirm structural integrity post-synthesis?
- Methodological Answer : Use NMR (¹H/¹³C) to verify spirocyclic and Fmoc-protected moieties. IR spectroscopy can confirm carbonyl (C=O) stretches at ~1700 cm⁻¹. Mass spectrometry (ESI-MS) should match the molecular weight (C₂₃H₂₁NO₆; 383.40 g/mol). Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How should synthetic protocols be designed to minimize side reactions during Fmoc deprotection or spirocyclic ring modifications?
- Methodological Answer : Use 20% piperidine in DMF for Fmoc deprotection, monitoring completion via TLC. For spirocyclic modifications, employ microwave-assisted synthesis (e.g., 50–80°C, 30 min) to reduce reaction times and side products. Avoid strong nucleophiles or high temperatures (>100°C) that may destabilize the azaspiro[3.4]octane core .
Q. What experimental strategies resolve contradictions in reported toxicity or stability data?
- Methodological Answer : Conduct comparative studies under controlled conditions (pH, temperature, solvent systems) using standardized assays (e.g., MTT for cytotoxicity). Cross-validate stability data with TGA (thermal decomposition profile) and accelerated aging tests (40°C/75% RH for 6 months). Reference batch-specific SDS to account for variability in impurity profiles .
Q. How can researchers mitigate hazardous decomposition products during high-temperature reactions?
- Methodological Answer : Perform reactions under inert atmospheres (N₂/Ar) and monitor with FTIR or GC-MS to detect toxic fumes (e.g., CO, NOx). Use scrubbers or cold traps to capture volatile byproducts. Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from degradation residues .
Key Considerations for Experimental Design
- Controlled Variables : Maintain consistent humidity (<30% RH) during handling to prevent hydrolysis of the Fmoc group .
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and fume hoods for synthesis. Refer to SDS for first-aid measures in case of exposure .
- Eco-Toxicology : No ecotoxicity data is available; treat waste as hazardous and follow OECD 301 guidelines for biodegradability testing in academic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
